The origin of 1,2,4-trimethylcyclohexane can be through various synthetic routes, but it's not naturally abundant. Researchers can synthesize it from starting materials like cyclohexane or other related compounds [].
The key feature of 1,2,4-trimethylcyclohexane's structure is the presence of three methyl groups as substituents on a cyclohexane ring. The cyclohexane ring itself has a chair conformation, which is the most stable arrangement for six-membered rings with single bonds []. The three methyl groups can have different orientations relative to the plane of the ring, leading to stereoisomers.
A notable aspect of the structure is the potential for steric hindrance. Steric hindrance arises due to the repulsion between the bulky methyl groups when they are positioned close together on the cyclohexane ring. This can affect the physical and chemical properties of the molecule.
There are various reactions 1,2,4-trimethylcyclohexane can undergo. Here are some relevant examples:
C6H13(CH3)3 + Br2 -> C6H12Br(CH3)3 + HBr (Equation 1)
Under strong oxidizing conditions, the cyclohexane ring can be broken, leading to the formation of smaller molecules like carboxylic acids [].
Reactions with alkylating agents can introduce additional carbon chains to the molecule. The specific reaction conditions determine the site and nature of the alkylation.
These are just a few examples, and the specific reactions will depend on the desired outcome and reaction conditions.
Due to its non-polar nature and relatively high boiling point (around 125 °C), 1,2,4-TMCH serves as a suitable solvent for various nonpolar and slightly polar materials in scientific research. Its ability to dissolve organic substances makes it valuable in applications like:
The consistent properties of 1,2,4-TMCH make it a suitable reference standard in various analytical techniques. For example, it can be used to:
The unique structure and properties of 1,2,4-TMCH itself can be the subject of scientific research. Studies may investigate:
Flammable;Irritant;Environmental Hazard